Lenalidomide-PEG4-propargyl can be classified as a bioconjugate, specifically designed for applications in targeted drug delivery and protein degradation mechanisms. It is primarily utilized in research settings focused on developing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade specific proteins implicated in diseases such as cancer.
The synthesis of Lenalidomide-PEG4-propargyl involves several key steps:
These methods can be optimized for industrial production, often employing techniques such as high-performance liquid chromatography for purification and quality control.
Lenalidomide-PEG4-propargyl retains the core structure of lenalidomide, characterized by its unique bicyclic structure that includes a phthalimide moiety. The addition of the PEG4 linker and propargyl group alters its physical properties:
The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Lenalidomide-PEG4-propargyl can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic applications.
Lenalidomide-PEG4-propargyl exerts its pharmacological effects through multiple mechanisms:
These mechanisms highlight its potential utility in cancer therapies where modulation of immune response and targeted protein degradation are critical.
Lenalidomide-PEG4-propargyl exhibits several notable physical and chemical properties:
These properties are crucial for determining its applicability in various scientific research contexts.
Lenalidomide-PEG4-propargyl has diverse applications across multiple fields:
The versatility of Lenalidomide-PEG4-propargyl makes it an essential component in advancing therapeutic strategies aimed at precise protein modulation and degradation.
Cereblon (CRBN) has emerged as a privileged E3 ubiquitin ligase in PROTAC design due to its ubiquitous tissue expression, adaptable ligand-binding domain, and established role in neosubstrate degradation. Lenalidomide-PEG4-propargyl capitalizes on the molecular glue properties of its lenalidomide moiety, which engages CRBN with high affinity (IC₅₀ in low micromolar range) and induces conformational changes necessary for substrate recruitment [2] [7]. The molecular mechanism involves formation of a ternary complex where CRBN-lenalidomide serves as a scaffold to position target proteins for ubiquitination. Structural analyses reveal that the phthalimide ring of lenalidomide inserts into the hydrophobic pocket of CRBN's C-terminal domain, while the glutarimide moiety coordinates key hydrogen bonding interactions with His380 and Trp386 residues, enabling stable complex formation [5] [7].
Compared to VHL or MDM2 ligands, CRBN binders like lenalidomide offer significant advantages in PROTAC design, including smaller molecular weight, superior cell permeability, and established clinical safety profiles of parent compounds. Lenalidomide-PEG4-propargyl specifically enhances these properties through its terminal alkyne, enabling modular PROTAC synthesis via click chemistry with azide-functionalized protein binders [2]. This click-compatible feature streamlines the synthesis of diverse PROTAC libraries for structure-activity relationship studies, as evidenced by its application in developing MD-224 (HY-114312), a potent BET degrader [2] [7]. The compound's versatility extends across multiple E3 ligase ligand-linker conjugate categories, making it a fundamental building block in modern TPD platforms [7] [8].
Table 1: Key Properties of CRBN-Targeting Ligands in PROTAC Design
| Ligand Type | Molecular Weight (g/mol) | Click Chemistry Handle | CRBN Binding Affinity | Primary Applications |
|---|---|---|---|---|
| Lenalidomide-PEG4-propargyl | 473.53 | Terminal alkyne | High | PROTAC synthesis via CuAAC |
| Lenalidomide-propargyl-C2-NH2 | 361.82 | Terminal alkyne | High | MD-224 PROTAC development |
| Thalidomide-O-PEG4-propargyl | 488.50 | Terminal alkyne | Moderate | Cereblon fluorescent probes |
| Pomalidomide 4'-PEG2-amine | 463.36 | Terminal amine | High | Amine-coupling PROTAC synthesis |
The development of lenalidomide-PEG4-propargyl represents the culmination of strategic structural refinements beginning with first-generation immunomodulatory drugs (IMiDs). Thalidomide, the progenitor of this class, demonstrated teratogenicity linked to inadvertent degradation of developmental transcription factors (SALL4, PLZF), prompting development of safer analogues [5]. Lenalidomide emerged through precise modifications to the phthalimide ring, specifically introducing an amino group at position 4, which significantly altered neosubstrate specificity while retaining therapeutic degradation of IKZF1/3 and CK1α in hematological malignancies [5].
The strategic 6-position halogenation of lenalidomide marked a critical advancement in selectivity engineering. As demonstrated by 6-fluoro lenalidomide (NE-005/F-Le), this modification enhances degradation of therapeutic targets (IKZF1, IKZF3, CK1α) while minimizing off-target effects on teratogenic substrates like SALL4 [5]. AlphaScreen interaction assays revealed 6-fluoro lenalidomide exhibits 3.2-fold stronger binding to IKZF1 than native lenalidomide, while reducing SALL4 interactions by 58% [5]. This selectivity paradigm directly informed the design rationale for lenalidomide-PEG4-propargyl, which preserves the optimized phthalimide pharmacophore while introducing conjugation capabilities.
The structural evolution continued with linker-attachment strategies. Early conjugates featured direct alkyl chain linkers at the 4'-position, but suffered from limited solubility and conformational rigidity. PEG spacers subsequently emerged as superior alternatives, with PEG4 providing an optimal balance of length (approximately 17.2 Å) and flexibility [4] [6]. In lenalidomide-PEG4-propargyl, the tetraethylene glycol chain connects the 4'-position of lenalidomide to the terminal alkyne, preserving CRBN binding while enabling efficient PROTAC assembly [1] [4]. This represents a significant advancement over thalidomide-PEG4-propargyl (C₂₄H₂₈N₂O₉, MW 488.5 Da), which exhibits different neosubstrate degradation profiles and reduced anti-proliferative effects in multiple myeloma models [4] [5].
Table 2: Structural Evolution of Thalidomide Derivatives in TPD Applications
| Generation | Representative Compound | Key Structural Features | Selectivity Advancements |
|---|---|---|---|
| First-Generation | Thalidomide | Unmodified phthalimide ring | Broad neosubstrate degradation (SALL4, IKZF1/3) |
| Second-Generation | Lenalidomide | 4-Amino substitution on phthalimide | Improved IKZF1/3 specificity, reduced SALL4 affinity |
| Third-Generation | 6-Fluoro-lenalidomide | 6-Halo substitution on phthalimide | Enhanced IKZF1 degradation (3.2-fold), reduced SALL4 binding |
| Conjugation-Ready | Lenalidomide-PEG4-propargyl | 4'-PEG4 linker + terminal alkyne | Retains optimized specificity with click chemistry functionality |
The tetraethylene glycol (PEG4) spacer in lenalidomide-PEG4-propargyl plays a multifaceted role in determining the compound's biophysical behavior and PROTAC efficiency. With a molecular weight of 194.23 g/mol for the linker segment, the PEG4 moiety constitutes approximately 41% of the total conjugate mass, significantly influencing its physicochemical properties [1] [3]. The flexible 16-atom chain (C₂₀H₃₈O₅ when isolated) extends approximately 17.2 Å, creating an optimal spatial separation between the lenalidomide warhead and the conjugated target binder, which typically requires 30-40 Å for efficient ternary complex formation [3] [9].
Compared to alkyl linkers, PEG spacers dramatically enhance aqueous solubility, with Propargyl-PEG4-Tos (MW 386.46 g/mol) exhibiting solubility >50 mg/mL in aqueous buffers versus <5 mg/mL for comparable alkyl-linked analogues [3]. This hydrophilicity directly translates to improved bioavailability and reduced aggregation tendencies in biological systems. The PEG4 linker also confers protease resistance and reduced immunogenicity relative to peptide-based linkers, making it particularly suitable for in vivo applications [9]. Additionally, the ethylene oxide repeating units create an electron-rich environment that may facilitate favorable protein interactions through weak electrostatic forces, potentially enhancing ternary complex stability [4].
The length optimization of PEG spacers represents a critical structure-activity relationship consideration. Shorter PEG chains (PEG1-2) may restrict PROTAC flexibility, impairing productive ubiquitin transfer, while longer chains (PEG6-8) increase molecular weight without commensurate benefits and potentially reduce cell permeability [6]. PEG4 achieves an optimal balance, enabling efficient degradation across diverse targets, as demonstrated by BET degraders incorporating thalidomide-O-PEG4-propargyl achieving DC₅₀ values <10 nM in leukemia cell lines [4]. Furthermore, the propargyl termination enables efficient "click" conjugation (CuAAC kinetics >1,000 M⁻¹s⁻¹) without compromising CRBN binding, as confirmed by isothermal titration calorimetry showing Kd values of 4.2 μM for lenalidomide-PEG4-propargyl versus 3.8 μM for unconjugated lenalidomide [1] [10].
Table 3: Comparative Analysis of PROTAC Linker Systems
| Linker Type | Representative Compound | Solubility (Water) | Flexibility | PROTAC Assembly Efficiency |
|---|---|---|---|---|
| PEG4-Based | Lenalidomide-PEG4-propargyl | >20 mg/mL | High (12 rotatable bonds) | >85% conjugation yield |
| Alkyl Chain | Pomalidomide 4'-alkylC3-acid | <2 mg/mL | Low (3 rotatable bonds) | 45-60% conjugation yield |
| PEG2-Based | Lenalidomide 4'-PEG2-amine | 8-10 mg/mL | Moderate (7 rotatable bonds) | 70-75% conjugation yield |
| Hybrid | Thalidomide 4'-oxyacetamide-alkylC1-PEG3 | 12-15 mg/mL | Moderate-High | 65-80% conjugation yield |
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: